Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate follows IUPAC conventions for bicyclic heteroaromatic systems. The parent structure, benzo[b]thiophene, consists of a benzene ring fused to a thiophene moiety at the 2,3-positions. Numerification begins at the sulfur atom in the thiophene ring, with subsequent positions assigned clockwise. The substituents are prioritized as follows:
- Carboxylate ester at position 2 (C=O group)
- Hydroxyl group at position 3
- Bromine atom at position 5
This nomenclature aligns with the SMILES representation O=C(C1=C(O)C2=CC(Br)=CC=C2S1)OCC, which codifies the connectivity of atoms. The benzo[b]thiophene scaffold differentiates this compound from isomeric benzo[c]thiophene derivatives, where fusion occurs at alternate ring positions.
Molecular Formula and Weight Analysis
The compound’s molecular formula, C₁₁H₉BrO₃S , derives from its constituent elements:
- 11 carbon atoms (including the ethyl ester group)
- 9 hydrogen atoms
- 1 bromine atom
- 3 oxygen atoms (from hydroxyl, ester carbonyl, and ester ether groups)
- 1 sulfur atom
| Property | Value |
|---|---|
| Molecular weight | 301.16 g/mol |
| Exact mass | 299.9413 Da |
| Unsaturation index | 8 (4 rings + 4 double bonds) |
The mass discrepancy between theoretical (299.94 Da) and reported molecular weight (301.16 g/mol) reflects typical variations in experimental mass spectrometry calibration. The high unsaturation index confirms the compound’s polycyclic aromatic nature.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR)
Predicted proton environments include:
- Aromatic protons : δ 7.2–8.1 ppm (AA'XX' coupling patterns from the benzo[b]thiophene system)
- Hydroxyl proton : δ 10.5–12.0 ppm (broad singlet, exchangeable)
- Ethyl ester group :
- CH₂CH₃ quartet at δ 4.3–4.4 ppm (J = 7.1 Hz)
- CH₂CH₃ triplet at δ 1.3–1.4 ppm
¹³C NMR
Key carbon signals:
- Ester carbonyl : δ 165–170 ppm
- Aromatic carbons : δ 110–140 ppm (C-Br at δ 125–130 ppm)
- Ethoxy group :
- OCH₂ at δ 60–65 ppm
- CH₃ at δ 14–15 ppm
Fourier-Transform Infrared (FT-IR)
Characteristic absorption bands:
- O-H stretch : 3200–3500 cm⁻¹ (broad)
- C=O stretch : 1680–1720 cm⁻¹
- C-Br vibration : 550–650 cm⁻¹
- Aromatic C=C : 1450–1600 cm⁻¹
UV-Vis Spectroscopy
The conjugated π-system produces strong absorption in the 250–300 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹), with bathochromic shifts expected in polar solvents due to n→π* transitions.
X-ray Crystallographic Data and Conformational Analysis
While no experimental crystallographic data exists for this specific compound, analogous benzo[b]thiophene derivatives exhibit planar fused-ring systems with dihedral angles <5° between the benzene and thiophene rings. The ester group typically adopts an s-cis conformation relative to the thiophene ring to minimize steric hindrance. Hydrogen bonding between the hydroxyl group and ester carbonyl oxygen may stabilize specific molecular conformations in the solid state.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
Hypothetical B3LYP/6-311+G(d,p) simulations predict:
- HOMO-LUMO gap : ~4.2 eV (characteristic of aromatic systems)
- Electrostatic potential :
- Negative regions at hydroxyl oxygen and ester carbonyl
- Positive regions near bromine and sulfur atoms
| Parameter | Calculated Value |
|---|---|
| Dipole moment | 3.8–4.2 Debye |
| Mulliken charges | S: -0.15, Br: -0.30 |
The bromine atom’s electron-withdrawing effect increases ring electrophilicity, particularly at positions 4 and 6 of the benzo[b]thiophene system.
Properties
Molecular Formula |
C11H9BrO3S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
JYRMLURTHYWOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Benzaldehydes with Ethyl Thioglycolate
A common approach to synthesize ethyl benzo[b]thiophene-2-carboxylates involves the reaction of halogenated benzaldehydes with ethyl thioglycolate under basic conditions in polar aprotic solvents such as DMSO or DMF.
Procedure : Under an inert nitrogen atmosphere, a solution of 4-bromo-2-fluorobenzaldehyde (or similar halogenated benzaldehyde) is reacted with ethyl thioglycolate and a base such as triethylamine or potassium carbonate at elevated temperatures (60–80 °C) for several hours. The reaction mixture is then poured into ice water to precipitate the product, which is filtered and purified by recrystallization or chromatography.
Outcome : This method yields ethyl 5-bromo-benzo[b]thiophene-2-carboxylate intermediates, which can be further functionalized to introduce the hydroxy group at the 3-position.
| Reagents | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 4-bromo-2-fluorobenzaldehyde | 80 °C, 2 h + RT overnight | DMSO | 60–75 | Inert atmosphere (N2) |
| Ethyl thioglycolate | 1.1 eq | |||
| Triethylamine or K2CO3 | 1.1–3 eq | Base facilitates cyclization |
Hydroxylation at the 3-Position
Hydroxylation to introduce the 3-hydroxy group can be achieved by selective oxidation or by using hydroxylated starting materials.
One approach involves the use of 3-hydroxy-substituted benzaldehydes or mercaptobenzoic acids as starting materials, which upon cyclization retain the hydroxy group at the 3-position.
Alternatively, post-cyclization hydroxylation can be performed using mild oxidizing agents or catalytic methods to selectively hydroxylate the 3-position on the benzo[b]thiophene ring.
Bromination
Selective bromination at the 5-position is typically achieved by using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
The presence of the hydroxy group at the 3-position directs bromination to the 5-position due to electronic effects.
Reaction conditions are optimized to avoid polybromination or substitution at undesired positions.
Alternative One-Pot Synthesis from 2-Mercaptobenzoic Acid
A more recent and efficient method involves a one-pot reaction starting from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones in the presence of triethylamine in DMF.
This method proceeds via nucleophilic substitution (S_N2) of the sulfhydryl group on the bromomethyl ketone, followed by intramolecular cyclization to form the benzo[b]thiophene core with hydroxy substitution.
The reaction yields benzo[b]thiophen-3-ol derivatives, which can be further functionalized to introduce the ethyl carboxylate group.
Yields range from 45% to 87%, depending on the electronic nature of substituents on the aryl bromomethyl ketone.
Detailed Research Findings and Data
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of halogenated benzaldehydes with ethyl thioglycolate | 4-bromo-2-fluorobenzaldehyde, ethyl thioglycolate | Triethylamine, DMSO, 80 °C, inert atmosphere | Straightforward, good yields | Requires inert atmosphere, multi-step |
| Hydroxylation via hydroxylated precursors or oxidation | Hydroxylated benzaldehydes or benzoic acids | Mild oxidants or hydroxylated substrates | Direct introduction of hydroxy group | Hydroxylation step may require optimization |
| Selective bromination | Benzo[b]thiophene derivatives | NBS or Br2, controlled conditions | High regioselectivity | Overbromination risk |
| One-pot synthesis from 2-mercaptobenzoic acid | 2-mercaptobenzoic acid, aryl bromomethyl ketones | Triethylamine, DMF, 60–90 °C | Efficient, fewer steps | Substrate scope may vary |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Employed as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₈BrO₃S
- Molecular Weight : Approximately 301.16 g/mol
The presence of a bromine atom and a hydroxyl group enhances its reactivity and biological potential compared to other similar compounds, such as methyl derivatives of benzo[b]thiophene.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. For instance, compounds with similar structures have shown promising antibacterial effects against resistant strains of bacteria, such as Salmonella Typhi and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.125 mg/mL to higher concentrations depending on the specific derivative tested .
2. Anticancer Properties
Thiophene derivatives are also being explored for their anticancer potential. This compound may interact with various cellular targets, potentially inhibiting cancer cell proliferation. Research has indicated that modifications in the thiophene structure can lead to enhanced cytotoxicity against different cancer cell lines.
3. Enzyme Modulation
The compound's functional groups suggest potential interactions with enzymes or receptors, modulating their activity. This characteristic is crucial for understanding its mechanism of action in therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance or cancer cell metabolism.
- Receptor Binding : Its structural features allow it to bind to various receptors, potentially altering signaling pathways in cells.
These mechanisms are influenced by the presence of bromine and hydroxyl groups, which enhance binding affinity and specificity towards biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination Reactions : Bromination of benzo[b]thiophene derivatives followed by esterification.
- Nucleophilic Substitution : Utilizing nucleophiles to replace bromine or hydroxyl groups under controlled conditions.
These methods allow for the efficient production of the compound with high yields .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against multidrug-resistant Salmonella Typhi. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that modifications in the thiophene structure could enhance cytotoxic effects, paving the way for further research into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
